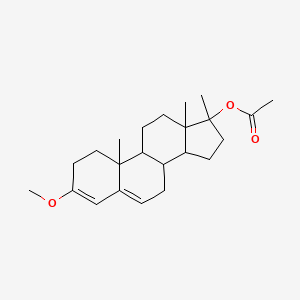
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate: is a synthetic steroidal compound with the molecular formula C23H34O3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Methoxylation: Introduction of a methoxy group at the 3-position of the steroid nucleus.
Methylation: Addition of a methyl group at the 17-position.
Acetylation: Formation of the acetate ester at the 17-hydroxyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include:
Receptor Binding: Interaction with androgen receptors.
Gene Regulation: Modulation of gene expression related to steroidal activity.
Cellular Effects: Influence on cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxyandrosta-3,5-dien-17-one
- 17-Methylandrosta-3,5-dien-17-yl acetate
- Androsta-3,5-dien-17-one
Uniqueness
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds .
Propiedades
Número CAS |
5490-61-9 |
|---|---|
Fórmula molecular |
C23H34O3 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(3-methoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H34O3/c1-15(24)26-23(4)13-10-20-18-7-6-16-14-17(25-5)8-11-21(16,2)19(18)9-12-22(20,23)3/h6,14,18-20H,7-13H2,1-5H3 |
Clave InChI |
OTKXVHPLBZXHOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
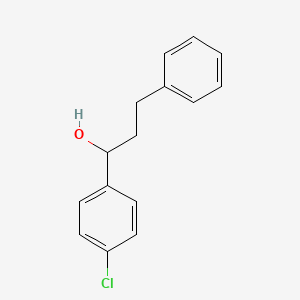
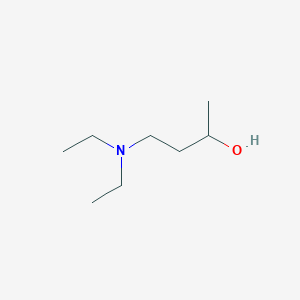
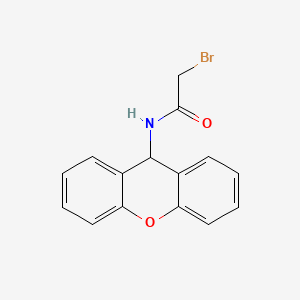


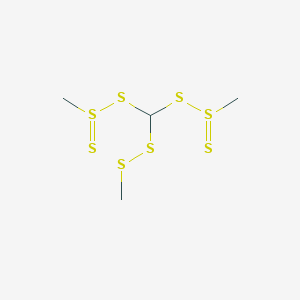

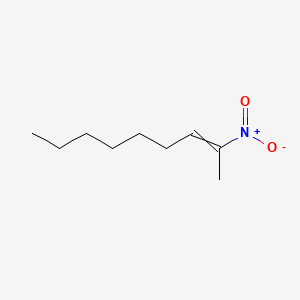
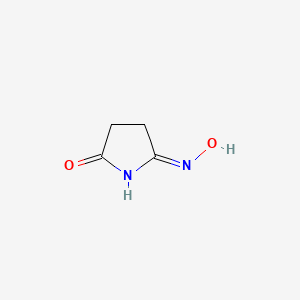
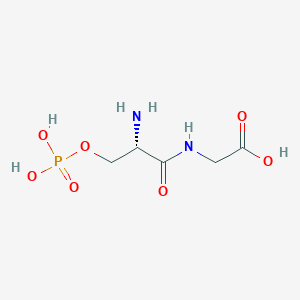
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)

